molecular formula C11H9NOS B135581 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde CAS No. 127406-11-5

4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

Cat. No. B135581
M. Wt: 203.26 g/mol
InChI Key: KZEOQFIBKXJGEX-UHFFFAOYSA-N
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Description

The compound 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde is a benzaldehyde derivative that is expected to have a thiazole ring attached to the benzene ring. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen; the 2-methyl substitution indicates a methyl group attached to the second carbon of the thiazole ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde.

Synthesis Analysis

The synthesis of related thiazole compounds often involves the alkylation of thiazole derivatives followed by various condensation reactions. For instance, 4- and 5-methyl thiazole derivatives have been alkylated and used to promote benzoin condensation of benzaldehyde . Additionally, one-pot synthesis methods have been developed for thiazole compounds, which offer advantages such as operational simplicity and mild reaction conditions . These methods could potentially be adapted for the synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using techniques such as X-ray diffraction, FT-IR, NMR spectroscopy, and DFT calculations . These studies provide detailed information on the geometry, vibrational modes, and electronic structure of the molecules. For 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde, similar analytical techniques could be employed to determine its precise molecular structure and confirm the position of substituents on the thiazole and benzene rings.

Chemical Reactions Analysis

Thiazole derivatives are known to participate in various chemical reactions. They can form Schiff bases, undergo cyclocondensation, and react with different reagents to form a wide array of products . The reactivity of the aldehyde group in 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde would likely allow it to undergo similar reactions, potentially leading to the formation of novel compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and fluorescence properties, have been characterized . These properties are influenced by the molecular structure, particularly the substituents attached to the core rings. The presence of a 2-methyl group on the thiazole ring and an aldehyde group on the benzene ring would affect the compound's physical properties, such as its melting point and solubility, as well as its chemical properties, including reactivity and potential for forming molecular aggregates .

Scientific Research Applications

Promoting Benzoin Condensation

4- and 5-methyl thiazole derivatives, such as 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde, are pivotal in the synthesis of organic ionic liquids (OILs). These OILs, when combined with triethylamine, significantly promote the benzoin condensation of benzaldehyde, a crucial reaction in organic synthesis (Davis & Forrester, 1999).

Antimicrobial Activity

The derivative compounds synthesized from reactions involving 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde exhibit promising antimicrobial properties. For instance, benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones have shown potential activity against Candida albicans, highlighting their significance in developing new antimicrobial agents (Ramadan, 2010).

Corrosion Inhibition

Compounds synthesized from the condensation of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde with various benzaldehydes have been evaluated for their corrosion inhibition effectiveness. These studies revealed that certain derivatives exhibit high inhibition efficiency, making them valuable in protecting metals against corrosion (Nayak & Bhat, 2023).

Biological Activities

The synthesis of novel biologically active derivatives involving 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde has been explored, showing a range of biological activities. These activities include antibacterial, antifungal, and antioxidant properties, underscoring the compound's versatility in medicinal chemistry (Zia-ur-Rehman et al., 2009; Jaishree et al., 2012).

Antihyperglycemic Activity

Derivatives of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde have been tested for antihyperglycemic activity, showing promising results in lowering blood glucose levels. This highlights its potential application in managing diabetes (Imran, Yar, & Khan, 2009).

properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEOQFIBKXJGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356263
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde

CAS RN

127406-11-5
Record name 4-(2-Methyl-4-thiazolyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127406-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
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Synthesis routes and methods

Procedure details

2.95 g of 4-(2-methyl-1,3-thiazol-4-yl)benznitrile was dissloved in 100 ml of benzene and thereto was added dropwise a solution in toluene (1.5M) of diisobutylalminum hydride at the room temperature. Agitation was made for 1 hour. An excess amount of sodium sulfate dihydrate was added to the mixture and the resultant was stirred at the room temperature. A filtrate liquid thereof was concentrated and purified with column chromatography using silica gel and dichloromethane to obtain 1.95 g of the intended compound with a yield of 68%.
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
sodium sulfate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

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